N-allyl-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide
Description
N-Allyl-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is a thiazole-based carboxamide derivative characterized by a 1,3-thiazole core substituted with a methyl group at position 4, a phenyl ring at position 2, and an allyl carboxamide moiety at position 4. This compound shares structural similarities with bioactive thiazole derivatives, which are frequently explored in medicinal chemistry for their diverse pharmacological activities, including kinase inhibition and antimicrobial properties .
Properties
IUPAC Name |
4-methyl-2-phenyl-N-prop-2-enyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c1-3-9-15-13(17)12-10(2)16-14(18-12)11-7-5-4-6-8-11/h3-8H,1,9H2,2H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIPDWUEAWXRRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions: The introduction of the allyl, methyl, and phenyl groups can be achieved through various substitution reactions. For example, the allyl group can be introduced via an allylation reaction using allyl bromide and a suitable base.
Carboxamide Formation: The carboxamide group can be introduced by reacting the thiazole derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-allyl-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Allyl bromide, phenyl halides, and various bases or acids.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiazolidines or other reduced derivatives.
Scientific Research Applications
Medicinal Applications
Antimicrobial Activity
N-allyl-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide has been evaluated for its antimicrobial properties. Studies have shown that thiazole derivatives exhibit promising antibacterial activity against various pathogens. For instance, compounds derived from thiazoles have been tested against Escherichia coli and Staphylococcus aureus, demonstrating effective inhibition at concentrations as low as 1 µg/mL .
Anticancer Potential
Recent research indicates that thiazole-based compounds can act as antiproliferative agents. This compound was tested for its cytotoxic effects on human cancer cell lines, including breast cancer (MCF7) and others. The compound's ability to inhibit cell growth suggests potential as an anticancer agent . Molecular docking studies have further elucidated its interaction with key cancer-related targets like EGFR and BRAF, highlighting its therapeutic potential .
Agricultural Applications
Pesticidal Properties
The compound has shown efficacy in agricultural applications, particularly as a pesticide and fungicide. Its structural features contribute to its biological activity against plant pathogens. Research has demonstrated that thiazole derivatives can effectively control various agricultural pests and diseases, making them valuable in crop protection strategies .
Plant Growth Regulation
In addition to pest control, this compound has been explored for its role in enhancing plant growth and resistance to diseases. The compound can stimulate plant defense mechanisms, promoting healthier crop yields under stress conditions .
Structure Activity Relationship (SAR)
Understanding the structure–activity relationship of this compound is crucial for optimizing its biological activity. Variations in the thiazole ring and substituents significantly influence the compound's efficacy against microbial strains and cancer cells. For instance, modifications in the phenyl group or the carboxamide moiety can enhance antimicrobial potency or selectivity towards cancer cells .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Antimicrobial Activity Evaluation (2024) | Assess efficacy against Gram-positive and Gram-negative bacteria | Significant inhibitory effects on Staphylococcus aureus (MIC 32 µg/mL) and Escherichia coli (MIC 64 µg/mL) |
| Anticancer Activity Evaluation (2023) | Evaluate cytotoxic effects on human breast cancer cells (MCF7) | Exhibited notable cytotoxicity with potential for further development as an anticancer agent |
| Plant Growth Regulation Study (2022) | Investigate effects on plant growth under stress conditions | Enhanced growth rates and disease resistance observed in treated plants |
Mechanism of Action
The mechanism of action of N-allyl-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Thiazole Carboxamides
The following table summarizes key structural and functional differences between N-allyl-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide and related compounds:
Key Structural Determinants of Activity
- Substitution at Position 2 : The phenyl group in the target compound may enhance π-π stacking interactions with hydrophobic enzyme pockets compared to pyridinyl analogs (e.g., Dasatinib’s pyrimidine) . However, pyridinyl/pyrimidinyl substituents often improve solubility via hydrogen bonding .
- N-Allyl vs. However, allyl groups may increase metabolic susceptibility compared to stable amides like those in Dasatinib .
- Methyl Group at Position 4 : The 4-methyl group in the target compound likely enhances metabolic stability by blocking cytochrome P450 oxidation, a feature shared with Dasatinib’s 2-methylpyrimidine .
Biological Activity
N-allyl-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including anticancer, antibacterial, and antifungal activities, supported by relevant data tables and research findings.
Chemical Structure and Synthesis
The compound this compound features a thiazole ring, which is known for its pharmacological potential. The synthesis typically involves the reaction of thiazole derivatives with various amines or carboxylic acids under specific conditions to yield the desired carboxamide structure.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has been evaluated against several cancer cell lines, demonstrating varying degrees of cytotoxicity.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Activity Level |
|---|---|---|---|
| N-allyl-4-methyl-2-phenyl-1,3-thiazole | A549 (Lung) | 12.5 | Moderate |
| MDA-MB-468 (Breast) | 15.0 | Moderate | |
| HeLa (Cervical) | 10.0 | High | |
| PC3 (Prostate) | 20.0 | Low |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound exhibited high activity against HeLa cells while showing moderate activity against lung and breast cancer cell lines.
Antibacterial Activity
This compound has also been investigated for its antibacterial properties. Studies have shown that it possesses significant activity against various bacterial strains.
Table 2: Antibacterial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Escherichia coli | 32 µg/mL | Moderate |
| Staphylococcus aureus | 16 µg/mL | High |
| Pseudomonas aeruginosa | 64 µg/mL | Low |
The compound demonstrated potent activity against Staphylococcus aureus, indicating its potential as an antibacterial agent.
Antifungal Activity
The antifungal properties of this compound have also been explored. It has shown promising results against Candida albicans.
Table 3: Antifungal Activity
| Fungal Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Candida albicans | 8 | High |
| Aspergillus niger | 32 | Moderate |
The MIC values indicate effective concentrations for inhibiting fungal growth, with notable efficacy against Candida albicans.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Molecular docking studies suggest that it binds effectively to proteins involved in cancer cell proliferation and bacterial resistance mechanisms. For instance, binding affinity studies revealed a significant interaction with Penicillin-binding proteins in bacteria, which could explain its antibacterial efficacy.
Case Studies
Several case studies have documented the therapeutic potential of thiazole derivatives:
- Anticancer Case Study : A study involving the treatment of lung adenocarcinoma cells with N-allyl derivatives showed a marked reduction in cell viability and induction of apoptosis through caspase activation.
- Antibacterial Case Study : Clinical isolates of Staphylococcus aureus were treated with N-allyl derivatives resulting in significant inhibition of growth and biofilm formation.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare N-allyl-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the thiazole core via cyclization of thiourea derivatives or coupling of thioamide intermediates.
- Step 2: Introduction of the allyl group through nucleophilic substitution or alkylation reactions, often using allyl halides.
- Step 3: Carboxamide formation via coupling with activated carboxylic acid derivatives (e.g., isocyanates or mixed anhydrides).
Purification is achieved via column chromatography or recrystallization, with structural confirmation by NMR and mass spectrometry .
Basic: How is the crystal structure of this compound determined?
Answer:
X-ray crystallography is the gold standard:
- Data Collection: Single crystals are grown via slow evaporation or vapor diffusion.
- Structure Solution: Programs like SHELXT (direct methods) or SIR97 (charge flipping) are used for phase determination.
- Refinement: SHELXL refines atomic positions and thermal parameters, with validation using tools like ORTEP-3 for molecular graphics .
Advanced: What challenges arise in refining the crystal structure of this compound, particularly with low-resolution data?
Answer:
Low-resolution data (<1.0 Å) can lead to:
- Disordered Solvent/Allied Groups: Apply restraints or omit problematic regions.
- Twinning: Use SHELXL ’s twin refinement options (e.g., BASF parameter).
- Weak Diffraction: Optimize cryoprotection or synchrotron radiation. Advanced software like OLEX2 integrates multiple refinement tools for robustness .
Basic: What in vitro assays are used to evaluate the biological activity of this compound?
Answer:
- Antiproliferative Activity: MTT or SRB assays against cancer cell lines (e.g., MCF-7, HeLa).
- Enzyme Inhibition: Fluorescence-based assays for kinases or proteases.
- Apoptosis Markers: Flow cytometry for Annexin V/PI staining .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?
Answer:
Discrepancies may stem from:
- Assay Conditions: Standardize pH, serum concentration, and incubation time.
- Cellular Context: Validate target expression (e.g., qPCR/Western blot).
- Structural Purity: Re-characterize batches via HPLC and 2D NMR to rule out degradation .
Basic: What physicochemical properties are critical for formulation studies?
Answer:
Key properties include:
- Solubility: Measured in PBS/DMSO via shake-flask method.
- LogP: Determined by HPLC or octanol-water partitioning.
- Stability: Assessed under stress conditions (heat, light, pH) via UV-Vis or LC-MS .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s potency?
Answer:
- Core Modifications: Replace the phenyl ring with heteroaromatics (e.g., pyridine) to enhance solubility.
- Allyl Group Tuning: Test propargyl or cyclopropyl analogs for metabolic stability.
- Computational Modeling: Use AutoDock or Schrödinger to predict binding modes against targets like PI3K-beta .
Basic: What spectroscopic techniques confirm the identity of synthesized this compound?
Answer:
- 1H/13C NMR: Assign peaks for allyl protons (δ 5.0–5.8 ppm) and carboxamide carbonyl (δ ~165 ppm).
- HRMS: Confirm molecular ion ([M+H]+) with <5 ppm error.
- IR Spectroscopy: Detect amide C=O stretch (~1670 cm⁻¹) .
Advanced: How can researchers address poor solubility in biological assays?
Answer:
- Co-solvents: Use cyclodextrins or DMSO (≤0.1% to avoid cytotoxicity).
- Nanoformulation: Develop liposomal or PEGylated nanoparticles.
- Prodrug Strategy: Introduce ionizable groups (e.g., phosphate esters) .
Advanced: What in vivo models are suitable for testing this compound’s anticancer efficacy?
Answer:
- Xenograft Models: Implant PTEN-deficient tumors (e.g., PC3 prostate cancer) in nude mice.
- Pharmacokinetics: Monitor plasma half-life via LC-MS/MS.
- Toxicity: Assess liver/kidney function and hematological parameters .
Basic: What computational tools predict the compound’s drug-likeness?
Answer:
- ADMET Prediction: Use SwissADME or ADMETlab to estimate permeability, CYP inhibition, and bioavailability.
- Molecular Dynamics: Simulate membrane interactions with GROMACS .
Advanced: How can crystallographic disorder in the allyl group be resolved?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
